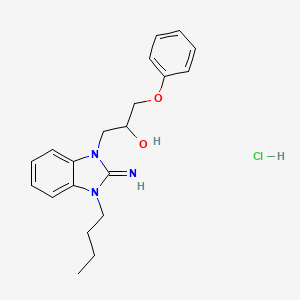![molecular formula C23H27FN2O2 B5221609 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, pain management, and neuropharmacology.
Mecanismo De Acción
The mechanism of action of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is not fully understood. However, it has been suggested that it acts by binding to specific receptors in the body, such as the serotonin and dopamine receptors. This binding leads to the modulation of neurotransmitter levels, which in turn affects cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It also inhibits cell proliferation by arresting the cell cycle in the G1 phase. In pain management, it reduces pain sensitivity by inhibiting the release of substance P and modulating the activity of nociceptive neurons. In neuropharmacology, it has anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is its potential therapeutic applications in various fields. It has been shown to have promising results in cancer research, pain management, and neuropharmacology. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mode of action and optimize its therapeutic potential.
Direcciones Futuras
For research on 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide include:
1. Optimization of the synthesis method to improve yield and purity.
2. Elucidation of the mechanism of action to understand how it modulates cellular processes.
3. Investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and inflammation.
4. Development of derivatives with improved potency and selectivity.
5. Evaluation of its pharmacokinetics and toxicity to assess its safety and efficacy in vivo.
In conclusion, 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide is a synthetic compound with potential therapeutic applications in various fields. Its mechanism of action is not fully understood, but it has been shown to modulate cellular processes such as apoptosis and cell proliferation by binding to specific receptors in the body. Further research is needed to optimize its therapeutic potential and assess its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 2-fluorobenzylamine with N-methyl-3-aminobenzamide, followed by the addition of allyl bromide and triethylamine. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide has shown potential therapeutic applications in various fields. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pain management, it has been shown to reduce pain sensitivity in animal models. In neuropharmacology, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-3-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-3-14-28-21-11-6-9-18(15-21)23(27)25(2)20-10-7-13-26(17-20)16-19-8-4-5-12-22(19)24/h3-6,8-9,11-12,15,20H,1,7,10,13-14,16-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEKHZAZRMWXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5221535.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5221557.png)


![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5221583.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5221586.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5221596.png)

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)
